molecular formula C16H18N2O5 B13360249 N-(3,4-dimethoxybenzyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(3,4-dimethoxybenzyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13360249
M. Wt: 318.32 g/mol
InChI Key: UHEDGLGZIKMCKD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridinecarboxamide core with methoxy and dimethoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzylamine with a suitable pyridinecarboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy group at the 5-position.

    N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-3-pyridinecarboxamide: Has a different substitution pattern on the pyridine ring.

Uniqueness

N-(3,4-dimethoxybenzyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethoxybenzyl groups provides a distinct electronic environment that can affect its interaction with molecular targets.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C16H18N2O5/c1-21-13-5-4-10(6-14(13)22-2)8-18-16(20)11-7-12(19)15(23-3)9-17-11/h4-7,9H,8H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

UHEDGLGZIKMCKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=O)C(=CN2)OC)OC

Origin of Product

United States

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